2-(Tributylstannyl)thiazole
Overview
Description
2-(Tributylstannyl)thiazole is a compound that is part of a broader class of organotin compounds, which have been extensively studied due to their utility in organic synthesis. The tributylstannyl group is known for its role in facilitating various chemical transformations, including coupling reactions that are pivotal in the synthesis of complex organic molecules .
Synthesis Analysis
The
Scientific Research Applications
Radioiodinated Phenyl-Amino-Thiazoles in Cancer Research
2-(Tributylstannyl)thiazole has been utilized in the synthesis of radioiodinated phenyl-amino-thiazoles (PATs), which are potent agents against cancer. The radioiodinated PAT, [(123)I]-PAT 1, was prepared via a tributylstannyl precursor and showed over 99% radiochemical purity. This compound demonstrated potential as a radioprobe for targeting tumor cells, suggesting its usefulness in cancer diagnostics and research (Wang et al., 2014).
Thiazole Derivatives in Anticancer Activity
A series of 5-(2′-indolyl)thiazoles, synthesized from thioamides, showed promising anticancer activity against various human cancer cell lines. Some of these compounds exhibited selectivity towards specific cell lines, highlighting their potential in cancer therapy (Vaddula et al., 2016).
Ethynylation of Azaaromatics
Bis(tributylstannyl)acetylene was used in the ethynylation of azaaromatics, including thiazole. This method yielded 2-ethynyl adducts in good yields and was found to be effective for various aromatic compounds (Itoh et al., 1994).
Thiazole as a Privileged Scaffold in Drug Design
Thiazole derivatives, including those synthesized with 2-(tributylstannyl)thiazole, are seen as privileged scaffolds in drug design due to their wide range of pharmaceutical applications. They have shown effectiveness in anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities (Zhang et al., 2020).
Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives have displayed extensive biological activities against various diseases. Research on thiazole derivatives has revealed their significant antimicrobial activity against different bacteria and fungi species (Althagafi et al., 2019).
Safety And Hazards
2-(Tributylstannyl)thiazole should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It is moisture-sensitive and should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist . It is toxic if swallowed, harmful in contact with skin, and causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure .
Relevant Papers There are several papers that discuss the synthesis and biological activity of thiazoles . These papers cover the literature documents available on the chemistry of preparation of thiazoles and the biological activities of certain thiazoles . The information of several artificial paths and varied physico-chemical factors of such thiazols made especial consideration of medicinal chemists to yield combinatorial library and carry out thorough efforts in the search of thiazoles .
properties
IUPAC Name |
tributyl(1,3-thiazol-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOFQGMXQCSPPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376849 | |
Record name | 2-(Tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tributylstannyl)thiazole | |
CAS RN |
121359-48-6 | |
Record name | 2-(Tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(1,3-thiazol-2-yl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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